5-ethyl-2-fluorobenzonitrile
Description
5-Ethyl-2-fluorobenzonitrile is a substituted benzonitrile derivative characterized by an ethyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The benzonitrile core (C₆H₅CN) provides a versatile scaffold for chemical modifications, enabling applications in pharmaceuticals, agrochemicals, and materials science. Fluorine and nitrile groups enhance polarity and metabolic stability, while alkyl or functionalized substituents (e.g., amino, acetyl) modulate electronic and steric properties .
Properties
CAS No. |
1369938-50-0 |
|---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-fluorobenzonitrile typically involves the fluorination of 5-ethylbenzonitrile. One common method is the direct fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Ethyl-2-fluorobenzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or an alkoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 5-ethyl-2-aminobenzonitrile.
Reduction: 5-ethyl-2-fluorobenzylamine.
Oxidation: 5-ethyl-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 5-Ethyl-2-fluorobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (F, CN, NO₂) reduce electron density, enhancing electrophilic substitution resistance. The ethyl group (electron-donating) may increase lipophilicity compared to amino or nitro analogs.
- Polarity: Amino (–NH₂) and hydroxy (–OH) substituents increase solubility in polar solvents, whereas ethyl or acetyl groups enhance organic-phase partitioning .
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